Pyridine, 5-methyl-2-nitroso-
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Overview
Description
Pyridine, 5-methyl-2-nitroso- is an organic compound belonging to the class of nitroso compounds It is a derivative of pyridine, where a nitroso group (-NO) is attached to the second position of the pyridine ring, and a methyl group (-CH3) is attached to the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 5-methyl-2-nitroso- can be achieved through several methods. One common approach involves the reaction of 5-methyl-2-aminopyridine with nitrosating agents such as nitrous acid or nitrosyl chloride. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the nitroso compound .
Another method involves the oxidation of 5-methyl-2-aminopyridine using oxidizing agents such as peroxyacetic acid or hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods
Industrial production of Pyridine, 5-methyl-2-nitroso- may involve large-scale nitrosation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of solid-supported catalysts and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 5-methyl-2-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be further oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxyacetic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 5-Methyl-2-nitropyridine.
Reduction: 5-Methyl-2-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Pyridine, 5-methyl-2-nitroso- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Pyridine, 5-methyl-2-nitroso- involves its ability to act as a nitrosating agent. It can transfer the nitroso group to other molecules, leading to the formation of nitroso derivatives. This reactivity is utilized in various chemical transformations and biological studies .
Comparison with Similar Compounds
Similar Compounds
2-Nitrosopyridine: Lacks the methyl group at the fifth position.
3-Methyl-2-nitrosopyridine: The methyl group is attached to the third position instead of the fifth.
4-Methyl-2-nitrosopyridine: The methyl group is attached to the fourth position instead of the fifth.
Uniqueness
The presence of the methyl group at the fifth position can affect the electronic properties of the pyridine ring, making it distinct from other nitrosopyridine derivatives .
Properties
CAS No. |
104712-04-1 |
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Molecular Formula |
C6H6N2O |
Molecular Weight |
122.127 |
IUPAC Name |
5-methyl-2-nitrosopyridine |
InChI |
InChI=1S/C6H6N2O/c1-5-2-3-6(8-9)7-4-5/h2-4H,1H3 |
InChI Key |
LCGOJXIESDBWAY-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)N=O |
Synonyms |
Pyridine, 5-methyl-2-nitroso- (9CI) |
Origin of Product |
United States |
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